molecular formula C9H9F3O2S B1469146 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol CAS No. 1339453-39-2

4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol

Cat. No.: B1469146
CAS No.: 1339453-39-2
M. Wt: 238.23 g/mol
InChI Key: CDOQDPGXRXIQRF-UHFFFAOYSA-N
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Description

4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol is a synthetic phenolic compound designed for chemical biology and medicinal chemistry research. It features a phenol group connected via a thioether linkage to a 3,3,3-trifluoro-2-hydroxypropyl chain. The presence of both phenolic and alcoholic hydroxyl groups, combined with the electron-withdrawing trifluoromethyl group and sulfur atom, makes this molecule a valuable multifunctional scaffold. Potential research applications include its use as a building block in organic synthesis, particularly in the development of novel pharmaceutical candidates and advanced materials. The compound's structure suggests potential for enzyme inhibition or modulation of protein-protein interactions, though its specific biological mechanisms and targets require further investigation. Researchers can utilize this chemical to explore structure-activity relationships, develop prodrug systems, or create molecular probes. This product is provided as a high-purity solid for laboratory use. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(3,3,3-trifluoro-2-hydroxypropyl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2S/c10-9(11,12)8(14)5-15-7-3-1-6(13)2-4-7/h1-4,8,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOQDPGXRXIQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic structure with a trifluoromethyl group and a hydroxypropyl sulfanyl moiety. This configuration may contribute to its biological properties, particularly in terms of lipophilicity and reactivity with biological targets.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit significant antimicrobial properties. In a study examining various phenolic derivatives, it was noted that modifications to the phenolic structure can enhance antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, the presence of the sulfanyl group suggests potential for increased interaction with microbial membranes.

Antioxidant Properties

Phenolic compounds are widely recognized for their antioxidant capabilities. A study assessed the antioxidant activity of similar compounds, demonstrating that structural modifications can lead to enhanced free radical scavenging ability . Although direct studies on this compound are lacking, its structural characteristics imply potential antioxidant effects.

The biological activity of phenolic compounds is often attributed to their ability to interact with cellular signaling pathways and modulate enzyme activity. For instance, phenolic compounds can inhibit protein kinases and enzymes involved in inflammatory pathways . The trifluoromethyl group may also play a role in enhancing binding affinity to target proteins due to its electronegative nature.

Study on Related Phenolic Compounds

A comparative study involving structurally similar phenolic compounds revealed that modifications significantly impacted their biological activities. For example, derivatives with enhanced lipophilicity exhibited improved membrane permeability and bioavailability . Such findings suggest that this compound could similarly benefit from structural optimization to enhance its therapeutic potential.

CompoundAntimicrobial Activity (MIC)Antioxidant Activity (IC50)
Carvacrol0.5 mg/mL50 µg/mL
Thymol0.4 mg/mL45 µg/mL
This compound (Hypothetical)TBDTBD

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) will determine its efficacy in clinical settings. Preliminary data on related compounds suggest favorable absorption characteristics due to their lipophilic nature .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enzyme Inhibition Potential

Sulfanyl acetamide derivatives with indolylmethyl substituents (e.g., Compound 8q) demonstrated potent α-glucosidase inhibition (IC50 = 49.71 µM), outperforming the standard acarbose in some cases . The trifluoro-hydroxypropyl substituent in 4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol could modulate similar enzyme interactions due to its electron-withdrawing properties, though experimental validation is needed.

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl- or methyl-substituted analogs, as seen in related fluorinated compounds (e.g., 3,5-difluorophenyl trifluoromethanesulfonate) .
  • Solubility: The phenolic hydroxyl and propyl hydroxyl groups may improve aqueous solubility relative to fully nonpolar analogs like cyclohexylsulfanyl derivatives .

Table 1: Key Comparisons with Structural Analogs

Compound Class Substituent on Sulfanyl Key Property/Bioactivity Reference
Sulfanyl Pyrazole Pt Complexes Cyclohexyl Cytotoxicity (3× benzyl analog)
Sulfanyl Acetamides Indol-3-ylmethyl α-Glucosidase inhibition (IC50 ~50 µM)
Fluorinated Phenolic Derivatives Trifluoro-2-hydroxypropyl High lipophilicity, moderate solubility (Inferred)

Preparation Methods

Thiolation of Phenol with 3,3,3-Trifluoro-2-hydroxypropyl Precursors

A common approach is the nucleophilic substitution of a halogenated trifluorohydroxypropyl derivative with a thiophenol or phenol derivative:

  • Starting Materials: 4-mercaptophenol or 4-hydroxythiophenol as the aromatic thiol source.
  • Alkylating Agent: 3,3,3-trifluoro-2-halo-propyl compounds (e.g., bromohydroxypropyl trifluoromethyl derivatives).
  • Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base (e.g., sodium hydride or potassium carbonate) to deprotonate the thiol and promote nucleophilic substitution.
  • Temperature: Mild heating (room temperature to 60°C) to favor substitution without decomposition.

This method yields the sulfanyl linkage attaching the trifluorohydroxypropyl group to the phenol ring.

Catalytic Amination and Hydrolysis for Fluorophenol Precursors

Synthesis of trifluoromethyl-substituted phenols, which can serve as precursors, involves:

  • Copper-Catalyzed Amination: 3,4,5-trifluorobromobenzenes undergo amination with ammonium hydroxide in the presence of cuprous complex catalysts under autoclave conditions (e.g., 160°C, 1.5 MPa) to yield trifluoroanilines.
  • Diazotization and Hydrolysis: The trifluoroanilines are converted to diazonium salts and hydrolyzed to trifluorophenols using nitrosylsulfuric acid and sulfuric acid under controlled conditions.
  • Recovery and Recycling: Sulfuric acid and catalysts are recovered and reused to improve sustainability and cost-effectiveness.

This method provides high purity trifluorophenol intermediates, which can then be functionalized further.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Thiol Deprotonation NaH, K2CO3 in DMF or THF Generates thiolate nucleophile
Nucleophilic Substitution 3,3,3-trifluoro-2-halo-propyl derivative Mild heating (RT-60°C) to avoid side reactions
Diazotization Nitrosylsulfuric acid, low water content In situ generation of diazonium salts
Coupling Phenol or thiol substrate, surfactants, biphasic system Temperature 10-35°C, solvent mixture (water, toluene, xylenes)
Catalytic Amination Cuprous complex catalyst, ammonium hydroxide, 160°C, 1.5 MPa Autoclave reaction for trifluoroaniline synthesis
Hydrolysis and Extraction Sulfuric acid, steam distillation, methylene chloride extraction High yield, catalyst and acid recycling

Research Findings and Practical Considerations

  • Yield and Purity: The copper-catalyzed amination and subsequent hydrolysis yield trifluorophenols with >89% molar yield and >99% purity, indicating an efficient route for fluorophenol precursors.
  • Environmental and Safety Aspects: Use of aqueous-organic biphasic systems and in situ diazonium generation reduces hazardous waste and risk of explosive intermediates.
  • Catalyst and Acid Recycling: Recovery of copper sulfate and sulfuric acid enhances process sustainability and lowers production costs.
  • Solvent Selection: Use of environmentally benign solvents such as water and hydrocarbons (toluene, xylenes) is preferred to minimize environmental impact.
  • Surface Active Agents: Emulsifiers and surfactants (e.g., HOSTAPUR® SAS93) improve phase mixing and reaction efficiency during coupling steps.

Summary Table of Preparation Routes

Method Key Reagents Conditions Advantages Limitations
Nucleophilic Substitution Thiophenol + 3,3,3-trifluoro-2-halo-propyl Base (NaH, K2CO3), DMF, RT-60°C Direct attachment, straightforward Requires halo precursor synthesis
Diazonium Salt Coupling Aminophenol, nitrosylsulfuric acid, phenol/thiol Biphasic solvent, 10-35°C One-pot, safer, green chemistry More complex, indirect
Catalytic Amination + Hydrolysis 3,4,5-trifluorobromobenzene, Cu catalyst, NH4OH 160°C, 1.5 MPa, autoclave High yield, recyclable catalysts Requires high-pressure equipment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol
Reactant of Route 2
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4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol

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